molecular formula C9H14BNO4S B1408896 (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid CAS No. 1704069-04-4

(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Cat. No. B1408896
CAS RN: 1704069-04-4
M. Wt: 243.09 g/mol
InChI Key: QGIUBYNIRFZDBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid” is C9H14BNO4S . The molecular weight is 243.09 . The structure includes a phenyl ring substituted with two methyl groups, a boronic acid group, and a N-methylsulfamoyl group .


Chemical Reactions Analysis

Boronic acids, including “(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used in Suzuki–Miyaura (SM) coupling reactions . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Imidazoles

The compound may also find use in the synthesis of imidazoles . Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Catalyst in Organic Reactions

Boronic acids, including (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid, can act as catalysts in various organic reactions . They can facilitate the reaction process and increase the yield of the desired product .

Medicinal Chemistry

Borinic acids and their derivatives are used in medicinal chemistry . They can be used in the synthesis of pharmaceuticals and other bioactive compounds .

Polymer Materials

Borinic acids and their derivatives can be used in the synthesis of polymer or optoelectronics materials . These materials have a wide range of applications in various industries .

Cross-Coupling Reactions

Borinic acids and their derivatives are used in cross-coupling reactions . These reactions are fundamental in the synthesis of complex organic compounds .

Safety and Hazards

“(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Proper protective measures should be taken while handling this compound .

Mechanism of Action

Target of Action

The primary target of the compound (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid affects the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling, which can impact their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method in organic synthesis .

Action Environment

The action of (3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature can affect its stability. Furthermore, the Suzuki–Miyaura coupling reaction, in which this compound plays a crucial role, is known for its mild and functional group tolerant reaction conditions , indicating that the reaction environment can influence the efficacy of the compound.

properties

IUPAC Name

[3,5-dimethyl-4-(methylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-6-4-8(10(12)13)5-7(2)9(6)16(14,15)11-3/h4-5,11-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIUBYNIRFZDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-4-(N-methylsulfamoyl)phenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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